2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S/c1-12-8-17(16(20)9-15(12)19)26(24,25)23(13-5-6-13)11-14-10-21-18-4-2-3-7-22(14)18/h2-4,7-10,13H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIPMPXTBMFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2,4-Dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the fields of oncology and autoimmune diseases. This article will explore the biological activity of this compound, supported by relevant research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | 2,4-Dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide |
| CAS Number | 1448047-38-8 |
| Molecular Formula | C18H17Cl2N3O2S |
| Molecular Weight | 410.3 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in disease processes. Notably, it has been shown to inhibit Bruton’s tyrosine kinase (Btk), which is crucial in B-cell receptor signaling pathways. This inhibition can lead to reduced proliferation of B-cells, making it a candidate for treating autoimmune diseases and certain cancers .
Anti-Cancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant anti-cancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines, including those resistant to traditional therapies . The compound's ability to target kinases suggests potential utility in treating malignancies where Btk plays a role.
Anti-Inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Studies have indicated that imidazo[1,2-a]pyridine derivatives can suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory responses. The inhibition of these enzymes leads to decreased production of pro-inflammatory mediators .
Case Studies
- Case Study on Autoimmune Disease Treatment : A study involving a related imidazo derivative showed significant efficacy in reducing symptoms in animal models of rheumatoid arthritis. The compound was administered at varying doses, resulting in a marked decrease in joint inflammation and pain scores compared to control groups .
- Cancer Cell Line Studies : In a series of experiments with human leukemia cell lines, the compound demonstrated IC50 values indicating potent growth inhibition. The mechanisms were linked to apoptosis induction and cell cycle arrest at the G1 phase .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazo ring and sulfonamide group can significantly influence potency and selectivity against target proteins. For instance, substituents that enhance electron density on the imidazo ring have been correlated with increased inhibitory activity against kinases involved in cancer progression .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to 2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide. For instance:
- Molecular Hybrids : Research has shown that hybrid compounds combining benzenesulfonamide and imidazole structures exhibit significant cytotoxic effects against various cancer cell lines. In particular, certain derivatives demonstrated IC₅₀ values as low as 6–7 μM against HeLa cells, indicating strong anticancer activity while maintaining lower toxicity towards non-tumor cells (IC₅₀: 18–20 μM) .
- Structure-Activity Relationship (SAR) : The quantitative structure–activity relationship (QSAR) studies have been instrumental in understanding how modifications to the imidazopyridine structure can enhance anticancer efficacy. These studies facilitate the design of more potent analogs by correlating chemical structure with biological activity .
Antimicrobial Applications
The emergence of multi-drug resistant pathogens necessitates the development of new antimicrobial agents. Compounds related to 2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide have shown promise in this area:
- Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. For example, certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting their potential as effective antibacterial agents .
- Antifungal Activity : Similar investigations into antifungal properties revealed that certain derivatives were effective against common fungal strains like Candida albicans, showcasing their broad-spectrum antimicrobial capabilities .
Case Studies
Several case studies illustrate the practical applications and efficacy of this compound:
- Case Study 1 : A series of synthesized sulfonamide derivatives were tested against various cancer cell lines, showing promising results that led to further optimization of their structures for enhanced activity .
- Case Study 2 : The development of a novel antimicrobial agent derived from similar structural frameworks demonstrated significant effectiveness against drug-resistant strains, emphasizing the importance of continued research in this area .
Analyse Chemischer Reaktionen
Sulfonamide Formation
The benzenesulfonamide group is introduced via nucleophilic substitution. A common route involves:
-
Reacting 2,4-dichloro-5-methylbenzenesulfonyl chloride with a diamine (cyclopropylamine and imidazo[1,2-a]pyridin-3-ylmethylamine) in acetonitrile or DMF .
Reaction Scheme :
text2,4-Dichloro-5-methylbenzenesulfonyl chloride + H₂N–Cyclopropyl + H₂N–(imidazo[1,2-a]pyridin-3-ylmethyl) → Sulfonamide Product
Conditions :
-
Base: Triethylamine or pyridine
-
Temperature: 0–25°C
Functionalization of the Benzene Ring
The 2,4-dichloro and 5-methyl groups are introduced via electrophilic substitution or directed ortho-metalation:
-
Chlorination : Using Cl₂ or SOCl₂ in the presence of FeCl₃ at 40–60°C .
-
Methylation : Friedel-Crafts alkylation with methyl iodide/AlCl₃ or via Suzuki coupling with methylboronic acids .
Spectroscopic Validation :
-
¹H NMR : Aromatic protons appear at δ 7.20–8.61 ppm, with methyl groups at δ 2.10–2.50 ppm .
-
¹³C NMR : Sulfonamide carbonyl at δ 165–170 ppm; imidazo[1,2-a]pyridine carbons at δ 110–160 ppm .
Stability and Reactivity
-
Thermal Stability : The compound is stable under microwave conditions (≤100°C) but may degrade above 200°C .
-
Hydrolytic Sensitivity : The sulfonamide group resists hydrolysis in acidic/basic media (pH 2–12) .
-
Nucleophilic Substitution : The 2,4-dichloro substituents on the benzene ring undergo displacement with amines or alkoxides at elevated temperatures (80–120°C) .
Comparative Reaction Yields
Mechanistic Insights
Vergleich Mit ähnlichen Verbindungen
Core Structural Features
- Sulfonamide vs. Benzamide Backbone: Unlike benzamide derivatives (e.g., 1258293-26-3 and 1258293-74-1), which feature a carboxamide linkage, this compound utilizes a sulfonamide group.
- Chlorine Substitution: The 2,4-dichloro pattern is analogous to 1258293-26-3 and 1258293-74-1 but differs from mono-chloro derivatives like 1258069-38-3. Dichloro substitution often increases halogen bonding and hydrophobicity.
- Heterocyclic Moieties : The imidazo[1,2-a]pyridine group distinguishes it from compounds with pyridazine (946217-68-1) or pyrrolopyrimidine (1258883-45-2) systems. Imidazo[1,2-a]pyridine’s planar structure may improve π-π stacking interactions compared to bulkier spirocyclic systems (e.g., 1258069-38-3) .
Pharmacological Implications
- Target Selectivity : The cyclopropyl and imidazo[1,2-a]pyridine groups may reduce off-target effects compared to compounds with flexible alkyl chains (e.g., 1384930-34-0) or less rigid heterocycles .
Data Table: Comparative Structural and Functional Attributes
| Compound ID/CAS | Core Structure | Key Substituents | Heterocycle Type | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Benzenesulfonamide | 2,4-Cl₂, 5-Me, N-cyclopropyl, N-imidazo | Imidazo[1,2-a]pyridine | ~450 (estimated) |
| 1258293-26-3 | Benzamide | 2,6-Cl₂, pyridin-4-ylamino | Pyridine | ~400 |
| 1258293-74-1 | Benzamide | 2,6-Cl₂, 3-cyclopropylureido | Ureido-linked pyridine | ~420 |
| 1258069-38-3 | Benzenesulfonamide | 2-Cl, 6-Me, spirocyclic amine | 3,9-Diazaspiro[5.5]undecane | ~600 |
| 1258883-45-2 | Cyclopropane sulfonamide | 2,3-F₂, 4-iodophenylamino | Fluorophenyl-pyridinone | ~550 |
Q & A
Q. How can researchers optimize the synthesis of 2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide to improve yield and purity?
Methodological Answer:
- Key Factors:
- Solvent Selection: Polar aprotic solvents like DMF or DMSO are preferred for sulfonamide coupling due to their ability to stabilize intermediates .
- Catalysis: Base catalysts (e.g., K₂CO₃) are critical for deprotonation during nucleophilic substitution reactions. Adjusting equivalents (e.g., 1.2 mmol K₂CO₃ per 1 mmol substrate) enhances reactivity .
- Temperature Control: Room-temperature stirring minimizes side reactions (e.g., over-alkylation) during imidazo[1,2-a]pyridine functionalization .
- Validation: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using gradients of ethyl acetate/petroleum ether .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₀Cl₂N₄O₂S).
- X-ray Crystallography: Resolve stereochemical ambiguities in the cyclopropyl and sulfonamide groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay-Specific Variables:
- Target Engagement Studies:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to imidazo[1,2-a]pyridine-interacting targets (e.g., kinases, GPCRs) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by measuring thermal stability shifts .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound’s imidazo[1,2-a]pyridine core?
Methodological Answer:
- Core Modifications:
- Pharmacophore Mapping:
Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Panel Screening:
- Broad-Panel Assays: Use Eurofins KinaseProfiler™ to test inhibition against 100+ kinases at 1 µM .
- Dose-Response Curves: Determine IC₅₀ values for hits (e.g., p38 MAPK, JAK2) using ADP-Glo™ luminescence assays .
- Mechanistic Studies:
Data Interpretation and Optimization
Q. How can discrepancies in computational vs. experimental LogP values be addressed?
Methodological Answer:
- Experimental Validation:
- Computational Refinement:
- Machine Learning Models: Train on datasets like PubChem to improve prediction accuracy for sulfonamide-containing compounds .
Q. What steps are critical for scaling up synthesis without compromising purity?
Methodological Answer:
- Process Optimization:
- Quality Control:
Critical Analysis of Literature Data
Q. How should researchers reconcile conflicting reports on the compound’s solubility in aqueous vs. organic media?
Methodological Answer:
- Condition-Dependent Studies:
- Crystallinity Analysis:
- Powder X-ray Diffraction (PXRD): Compare amorphous vs. crystalline forms, as crystallinity drastically affects solubility .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
